2-(2-Dodecoxyethoxy)propan-1-ol
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Overview
Description
. This compound is commonly used in various industrial applications due to its surfactant properties, which make it effective in reducing surface tension and stabilizing emulsions.
Preparation Methods
The synthesis of 2-(2-Dodecoxyethoxy)propan-1-ol typically involves the reaction of fatty alcohols with ethylene oxide and propylene oxide. The fatty alcohols used in the synthesis are often derived from natural sources such as coconut oil or palm kernel oil. The number of ethylene oxide and propylene oxide units added to the fatty alcohol chain determines the properties of the resulting surfactant, such as its hydrophilic-lipophilic balance (HLB) and cloud point.
Chemical Reactions Analysis
2-(2-Dodecoxyethoxy)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, primary alcohols like this compound can be oxidized to form aldehydes, which can undergo further oxidation to form carboxylic acids . Common reagents used in these reactions include acidified potassium dichromate (VI) solution, which is used to oxidize primary alcohols to aldehydes and carboxylic acids . The major products formed from these reactions include ethanal and propanoic acid .
Scientific Research Applications
2-(2-Dodecoxyethoxy)propan-1-ol has a wide range of scientific research applications. In colloidal and dispersion science, it is used to stabilize emulsions and suspensions by reducing interfacial tension and preventing particle aggregation. This compound is also employed in protein and membrane research for protein extraction, solubilization, and membrane protein purification. Its mild nature minimizes protein denaturation while effectively solubilizing hydrophobic proteins and membrane components. Additionally, research studies have explored its use in stabilizing oil-in-water emulsions for applications like drug delivery and cosmetics.
Mechanism of Action
The mechanism of action of 2-(2-Dodecoxyethoxy)propan-1-ol involves its ability to adsorb at the interface between two immiscible phases, reducing interfacial tension and promoting dispersion stability. This property makes it effective in stabilizing emulsions and suspensions. In protein and membrane research, it solubilizes hydrophobic proteins and membrane components by interacting with the hydrophobic regions of these molecules, thereby preventing aggregation and promoting solubility.
Comparison with Similar Compounds
2-(2-Dodecoxyethoxy)propan-1-ol is similar to other ethoxylated and propoxylated glycols, such as Glycols, 1,2-, C12-16, ethoxylated propoxylated . These compounds share similar surfactant properties and are used in various industrial applications for their ability to reduce surface tension and stabilize emulsions. the specific properties of this compound, such as its hydrophilic-lipophilic balance (HLB) and cloud point, are determined by the number of ethylene oxide and propylene oxide units added to the fatty alcohol chain during synthesis.
Properties
Molecular Formula |
C17H36O3 |
---|---|
Molecular Weight |
288.5 g/mol |
IUPAC Name |
2-(2-dodecoxyethoxy)propan-1-ol |
InChI |
InChI=1S/C17H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-19-14-15-20-17(2)16-18/h17-18H,3-16H2,1-2H3 |
InChI Key |
LDQYRCPDQDZUOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOC(C)CO |
Origin of Product |
United States |
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